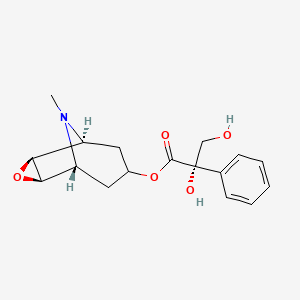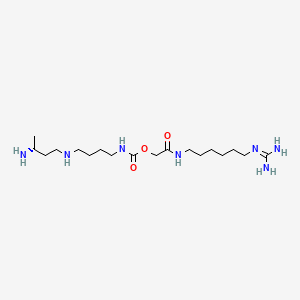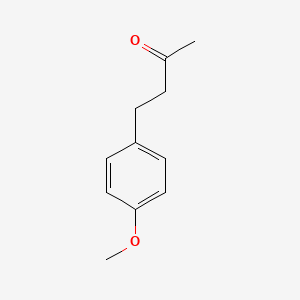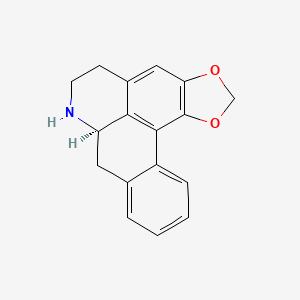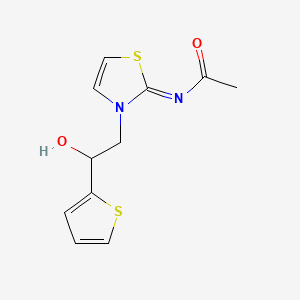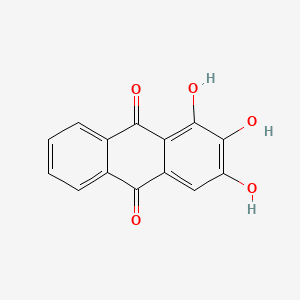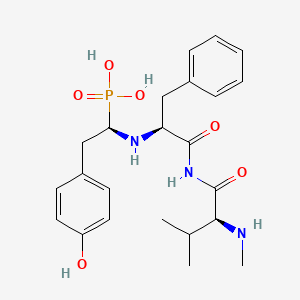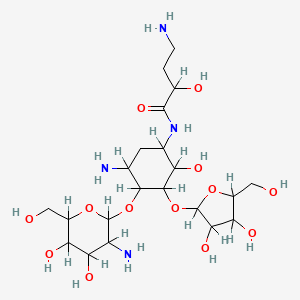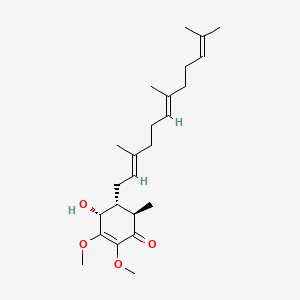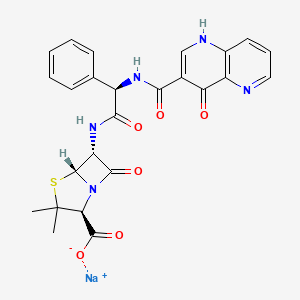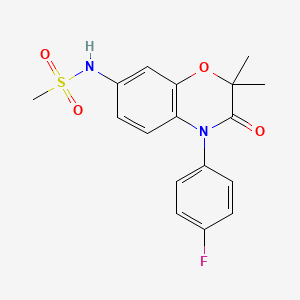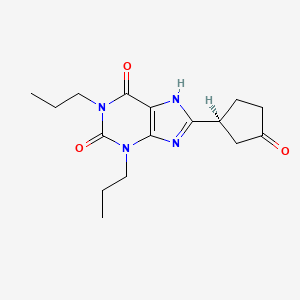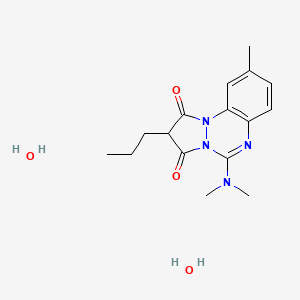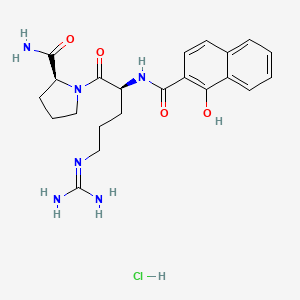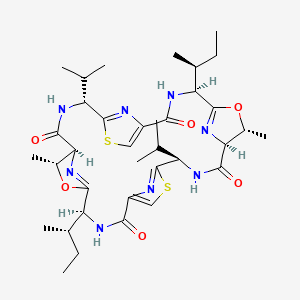
Ascidiacyclamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ascidiacyclamide is a cytotoxic cyclic peptide from the marine tunicate Ascidian.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Configuration Analysis Ascidiacyclamide, a cytotoxic cyclic peptide from ascidian, has been successfully synthesized. This synthesis has enabled the determination of its absolute configuration, providing a foundation for further studies and applications (Hamada, Kato, & Shioiri, 1985).
2. Conformational Properties and Cytotoxicity Research has explored the CH⋯π interaction-mediated stabilization of ascidiacyclamide's square form, which is linked to its cytotoxic effects. The study of its conformational properties in solution and how they influence cytotoxicity is a significant area of research (Asano, Minoura, Yamada, & Doi, 2023).
3. Conformational Change Analysis Investigations into the conformational changes of ascidiacyclamide caused by asymmetric modifications have been conducted. This research provides insights into the molecular conformation-activity relationship, which is crucial for understanding its mechanism of action (Doi et al., 1999).
4. Analogues with Cyclic α-Amino Acids Studies have been carried out on ascidiacyclamide analogues, where cyclic α-amino acids were used as substitutes for oxazoline residues. This research helps in understanding the potential of these analogues for various applications, including their conformational properties and cytotoxic activities (Asano, Numata, Yamada, Minoura, & Doi, 2017).
5. Cyanobactin Chemistry and Biology Ascidiacyclamide has been a key compound in the study of cyanobactin chemistry and biology. Understanding its structure and bioactivity has contributed to the broader field of cyanobactin research, which has implications for drug discovery and ecological studies (Jaspars, 2014).
6. Incorporation of β‐Amino Acids Research on ascidiacyclamide analogues incorporating β‐amino acids has provided insights into their effects on structure, cytotoxicity, and interaction with copper (II) ions. Such studies are crucial for developing potential therapeutic applications (Asano, Yamada, & Doi, 2019).
7. Plasticity of the tert-Butyl Side Chain Investigations into the plasticity of the tert‐butyl side chain on ascidiacyclamide's conformational equilibrium have been conducted. This research helps in understanding the structural properties related to its cytotoxicity (Asano, Nakagawa, Miyajima, Yasui, Minoura, Yamada, & Doi, 2021).
Eigenschaften
CAS-Nummer |
86701-12-4 |
|---|---|
Produktname |
Ascidiacyclamide |
Molekularformel |
C36H52N8O6S2 |
Molekulargewicht |
757 g/mol |
IUPAC-Name |
(4S,7R,8S,11R,18S,21R,22S,25R)-4,18-bis[(2S)-butan-2-yl]-7,21-dimethyl-11,25-di(propan-2-yl)-6,20-dioxa-13,27-dithia-3,10,17,24,29,30,31,32-octazapentacyclo[24.2.1.15,8.112,15.119,22]dotriaconta-1(28),5(32),12(31),14,19(30),26(29)-hexaene-2,9,16,23-tetrone |
InChI |
InChI=1S/C36H52N8O6S2/c1-11-17(7)25-33-43-27(19(9)49-33)31(47)39-24(16(5)6)36-38-22(14-52-36)30(46)42-26(18(8)12-2)34-44-28(20(10)50-34)32(48)40-23(15(3)4)35-37-21(13-51-35)29(45)41-25/h13-20,23-28H,11-12H2,1-10H3,(H,39,47)(H,40,48)(H,41,45)(H,42,46)/t17-,18-,19+,20+,23+,24+,25-,26-,27-,28-/m0/s1 |
InChI-Schlüssel |
QBRRPBPLIGDANJ-AXCFFLBZSA-N |
Isomerische SMILES |
CC[C@H](C)[C@H]1C2=N[C@@H]([C@H](O2)C)C(=O)N[C@@H](C3=NC(=CS3)C(=O)N[C@H](C4=N[C@@H]([C@H](O4)C)C(=O)N[C@@H](C5=NC(=CS5)C(=O)N1)C(C)C)[C@@H](C)CC)C(C)C |
SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Kanonische SMILES |
CCC(C)C1C2=NC(C(O2)C)C(=O)NC(C3=NC(=CS3)C(=O)NC(C4=NC(C(O4)C)C(=O)NC(C5=NC(=CS5)C(=O)N1)C(C)C)C(C)CC)C(C)C |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
ascidiacyclamide cyclo(thiazole-D-Val-oxazoline-L-Ile)2 cyclo(thiazole-D-valyl-oxazoline-L-isoleucyl)2 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



